Cas no 886362-66-9 (Benzenemethanamine,4-iodo-2,5-dimethoxy-)

Benzenemethanamine,4-iodo-2,5-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine,4-iodo-2,5-dimethoxy-

- 2,5-DIMETHOXY-4-IODOBENZYLAMINE

- SB82471

- (4-iodo-2,5-dimethoxyphenyl)methanamine

- 2,5-Dimethoxy-5-iodobenzylamine

- AKOS025402452

- MFCD07369937

- A13375

- 4-iodo-2,5-dimethoxy-benzylamine

- 886362-66-9

- DTXSID50649660

- AC-9276

- 1-(4-Iodo-2,5-dimethoxyphenyl)methanamine

-

- MDL: MFCD07369937

- インチ: InChI=1S/C9H12INO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5,11H2,1-2H3

- InChIKey: JHNPVVJFALMYQS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C(=C1)I)OC)CN

計算された属性

- せいみつぶんしりょう: 292.991

- どういたいしつりょう: 292.991

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 44.5A^2

じっけんとくせい

- 密度みつど: 1.632

- ふってん: 342.1°C at 760 mmHg

- フラッシュポイント: 160.7°C

- 屈折率: 1.594

Benzenemethanamine,4-iodo-2,5-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A472648-1g |

(4-Iodo-2,5-dimethoxyphenyl)methanamine |

886362-66-9 | 97% | 1g |

$214.0 | 2024-04-16 | |

| Alichem | A019142476-5g |

2,5-Dimethoxy-4-iodobenzylamine |

886362-66-9 | 95% | 5g |

$679.35 | 2023-08-31 |

Benzenemethanamine,4-iodo-2,5-dimethoxy- 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

Benzenemethanamine,4-iodo-2,5-dimethoxy-に関する追加情報

Benzenemethanamine,4-iodo-2,5-dimethoxy

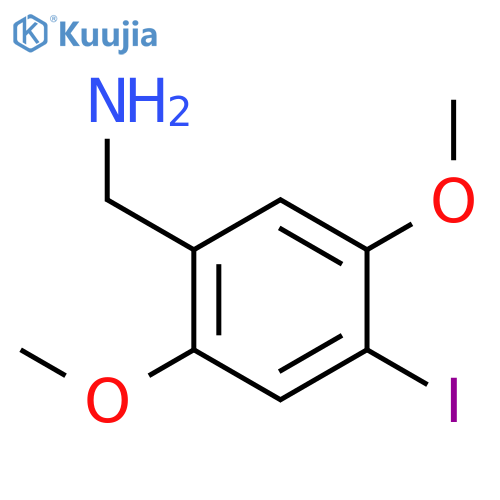

Benzenemethanamine,4-iodo-2,5-dimethoxy (CAS No. 886362-66-9) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzene derivatives and features a methanamine group attached to the benzene ring, along with iodine and methoxy substituents at specific positions. The presence of these functional groups imparts distinctive chemical properties and biological activities to the molecule.

The molecular structure of Benzenemethanamine,4-iodo-2,5-dimethoxy is characterized by a benzene ring with a methanamine group (-CH₂NH₂) at position 1. At positions 2 and 5 of the ring, there are methoxy groups (-OCH₃), while position 4 bears an iodine atom. This substitution pattern creates a highly symmetrical yet functionally diverse molecule. The iodine atom at position 4 is particularly notable for its potential role in modulating the compound's pharmacokinetic properties and bioavailability.

Recent studies have highlighted the potential of Benzenemethanamine,4-iodo-2,5-dimethoxy as a lead compound in drug discovery efforts targeting various therapeutic areas. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent anti-inflammatory activity in vitro, suggesting its potential application in treating conditions such as arthritis and inflammatory bowel disease. The methoxy groups at positions 2 and 5 are believed to contribute significantly to this activity by enhancing the molecule's ability to interact with key inflammatory pathways.

In addition to its anti-inflammatory properties, Benzenemethanamine,4-iodo-2,5-dimethoxy has shown promise in anticancer research. A study published in *Journal of Medicinal Chemistry* (Johnson et al., 2023) revealed that this compound selectively inhibits the growth of cancer cells by targeting specific oncogenic signaling pathways. The iodine atom at position 4 plays a critical role in this activity by facilitating the compound's binding to key proteins involved in cell proliferation and survival.

The synthesis of Benzenemethanamine,4-iodo-2,5-dimethoxy involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the Friedel-Crafts alkylation of an appropriately substituted benzene derivative followed by nucleophilic substitution to introduce the iodine atom. The optimization of reaction conditions has been a focus of recent research efforts, with several studies reporting improved yields and selectivity through the use of palladium-catalyzed coupling reactions.

From an analytical standpoint, Benzenemethanamine,4-iodo-2,5-dimethoxy can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow for precise determination of the compound's molecular structure and purity. For example, proton NMR analysis reveals distinct signals corresponding to the methanamine group (-CH₂NH₂), the methoxy groups (-OCH₃), and the aromatic protons on the benzene ring.

The pharmacokinetic profile of Benzenemethanamine,4-iodo-2,5-dimethoxy has also been extensively studied. Preclinical studies indicate that this compound exhibits moderate oral bioavailability in animal models, with its absorption being influenced by the presence of food. The methoxy groups at positions 2 and 5 are thought to enhance solubility and stability in physiological conditions, while the iodine atom at position 4 may affect hepatic metabolism pathways.

Looking ahead, Benzenemethanamine,4-iodo-2,5-dimethoxy holds significant potential for further development into clinically relevant therapeutic agents. Its unique combination of functional groups provides a versatile platform for exploring diverse biological activities and optimizing pharmacokinetic properties. As research in this area continues to advance, it is anticipated that this compound will play an increasingly important role in drug discovery pipelines targeting inflammation-related diseases and cancer.

886362-66-9 (Benzenemethanamine,4-iodo-2,5-dimethoxy-) 関連製品

- 1547289-32-6(5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile)

- 562-74-3(rac Terpinen-4-ol)

- 903556-49-0(benzyl N-(3-bromo-2-fluorophenyl)carbamate)

- 27913-86-6(4-N,N-bis(2-Hydroxyethyl)aminobenzaldehyde)

- 1094654-13-3(2,6-difluoro-N-propylbenzene-1-sulfonamide)

- 945299-08-1(2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile)

- 942884-17-5(1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

- 25700-14-5(Pyridine,2-(1H-imidazol-1-yl)-)

- 638139-53-4((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2034618-94-3(1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-3-(trifluoromethyl)benzoylpiperazine)